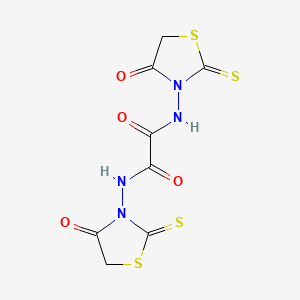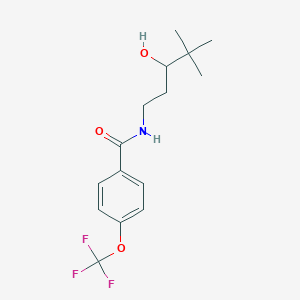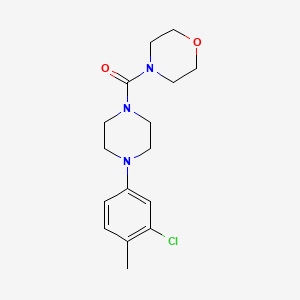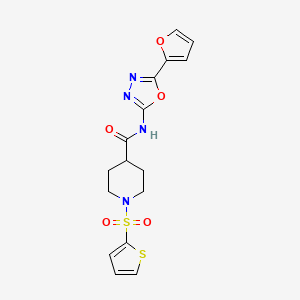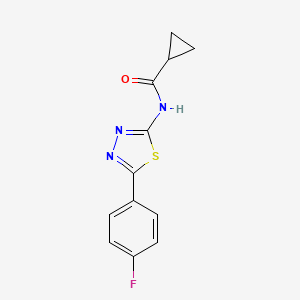![molecular formula C21H20ClN3O2S B2642097 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 551921-37-0](/img/structure/B2642097.png)
4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, also known as CMPP, is a chemical compound that has a wide range of applications in scientific research. This compound is a derivative of pyridazinone, a class of compounds that is known for its anticonvulsant and antinociceptive activities. CMPP is a potent inhibitor of the enzyme glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics and the metabolism of reactive oxygen species. It has been used to study the role of GST in the toxicity of various compounds, as well as in the development of novel therapeutic strategies.
科学的研究の応用
Chemical Synthesis and Characterization
The compound 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone has been a subject of interest in synthetic organic chemistry. For instance, Zaki et al. (2017) described a method to synthesize a range of heterocyclic compounds, including those related to pyridazinone. Their approach involved the acetylation of a morpholino compound and subsequent nucleophilic substitution reactions with various primary aliphatic and aromatic amines, including sulfa drugs. This method led to the creation of substituted pyrimidinone compounds, demonstrating the compound's role as a versatile precursor in heterocyclic chemistry (Zaki, Radwan, & El-Dean, 2017).
Applications in Drug Discovery
The pyridazinone scaffold, including molecules like this compound, has been utilized in the discovery and development of new therapeutic agents. Zhou et al. (2011) conducted a structure-activity relationship study on pyridazinone analogs, identifying potent β-1,3-glucan synthase inhibitors. These compounds showed promising antifungal activity against strains such as Candida glabrata and Candida albicans, highlighting their potential in antifungal drug development (Zhou et al., 2011).
Herbicide Development
Substituted pyridazinone compounds, structurally similar to the molecule , have been explored for their potential as herbicides. Hilton et al. (1969) investigated the phytotoxicity of substituted pyridazinone compounds, including their inhibitory effects on the Hill reaction and photosynthesis in plants. These studies contribute to understanding the molecular mechanisms of herbicides and their potential agricultural applications (Hilton et al., 1969).
Material Chemistry and Catalysis
The compound's structure has also been implicated in material chemistry and catalysis. Pattison et al. (2009) explored the use of pyridazinone structures, including polysubstituted pyridazinones, for the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. Their research suggests potential applications in drug discovery and material science, where the compound's structure could be used as a scaffold for developing new materials or as a catalyst in chemical reactions (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).
特性
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-15-2-6-17(7-3-15)25-21(26)20(28-18-8-4-16(22)5-9-18)19(14-23-25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDKGLBHZXSDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

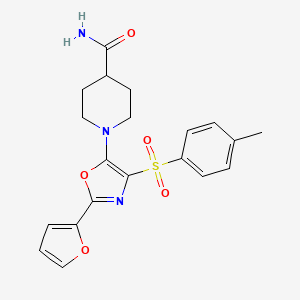
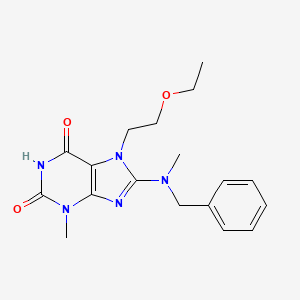
![N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2642018.png)
![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)
![N-(2,3-dimethylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2642022.png)
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-3-carboxamide](/img/structure/B2642024.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2642026.png)
